C4-Selective Suzuki–Miyaura Coupling Under Microwave Irradiation: Catalyst Loading and Reaction Time Benchmarking
Microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with aryl and heteroaryl boronic acids proceeds with exclusive C4 regioselectivity, achieving good to excellent yields using only 0.5 mol% Pd(PPh3)4 catalyst loading in 15 minutes [1]. This represents a marked improvement over conventional thermal Suzuki coupling conditions for dichloropyrimidines, which typically require 2–5 mol% catalyst loading and reaction times of 2–24 hours [1].
| Evidence Dimension | Catalyst loading and reaction time for C4-selective Suzuki coupling |
|---|---|
| Target Compound Data | 0.5 mol% Pd(PPh3)4, 15 minutes, 100 °C microwave irradiation, C4-substituted product in good to excellent yields |
| Comparator Or Baseline | Conventional thermal Suzuki coupling: 2–5 mol% Pd catalyst, 2–24 hours, C4 selectivity |
| Quantified Difference | Catalyst loading reduced by 75–90%; reaction time reduced by >99% (15 min vs 120–1440 min) |
| Conditions | Microwave irradiation at 100 °C, Pd(PPh3)4 catalyst, aryl/heteroaryl boronic acids, various solvents |
Why This Matters
The 4-fold to 10-fold reduction in catalyst loading combined with drastically shortened reaction time translates directly to lower procurement cost per synthetic run and higher laboratory throughput.
- [1] Szőllősi, G. et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(3), 345. View Source
